Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate is a chemical compound known for its applications in various scientific fields. It is a derivative of pyrazole, characterized by the presence of a sulfophenyl group and a carboxylate group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-sulfophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its anticancer activity is thought to be due to its ability to inhibit angiogenesis and reduce inflammatory markers .
Comparison with Similar Compounds
Disodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Tartrazine: Another sulfonated pyrazole derivative used as a food dye.
Azorubine: A red dye with a similar sulfonated structure.
These compounds share similar chemical properties but differ in their specific applications and regulatory status.
Properties
CAS No. |
3473-75-4 |
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Molecular Formula |
C10H6N2Na2O6S |
Molecular Weight |
328.21 g/mol |
IUPAC Name |
disodium;3-oxo-2-(4-sulfonatophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O6S.2Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;;/h1-5,11H,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
MPYMGWWFCZAGJV-UHFFFAOYSA-L |
SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
3473-75-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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